Triisopropyl phosphite

Overview

Description

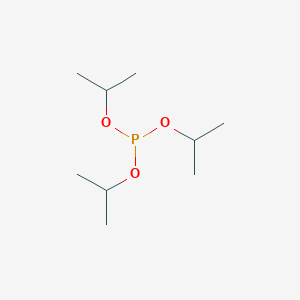

Triisopropyl phosphite (C₉H₂₁O₃P, CAS 116-17-6) is an organophosphorus compound with three isopropyl groups attached to a phosphite center. It is synthesized via the reaction of phosphorus trichloride with anhydrous isopropyl alcohol, analogous to the preparation of triethyl phosphite (using ethanol) . Key physical properties include:

- Boiling point: 43.5°C at 1.0 mmHg

- Density: 0.917 g/cm³ at 17°C ; 0.844 g/mL at 25°C

- Refractive index: $ nD^{25} $ 1.4080 ; $ nD^{20} $ 1.411

- Melting point: 63–64°C at 11 mmHg

This compound is widely used as a ligand in catalysis (e.g., olefin metathesis), a reducing agent in Perkow reactions, and a precursor in synthesizing phosphonates and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisopropyl phosphite can be synthesized by reacting phosphorus trichloride with anhydrous isopropyl alcohol. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures. The general reaction is as follows:

PCl3+3(CH3)2CHOH→P((CH3)2CHO)3+3HCl

The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then distilled and stored under an inert atmosphere to prevent degradation .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form triisopropyl phosphate.

Substitution: It can participate in substitution reactions, such as the Perkow reaction, to form compounds with polarized carbon-carbon double bonds.

Complex Formation: It can form complexes with transition metals, such as ruthenium-based indenylidene complexes, which are used in metathesis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.

Complex Formation: Transition metal complexes and appropriate ligands are used.

Major Products:

Oxidation: Triisopropyl phosphate.

Substitution: Compounds with polarized carbon-carbon double bonds.

Complex Formation: Metal-phosphite complexes.

Scientific Research Applications

Organic Synthesis

Triisopropyl phosphite is widely used as a reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Metathesis Reactions : TIP is employed with ruthenium-based indenylidene complexes to form first-generation catalysts for olefin metathesis, which is crucial for synthesizing complex organic molecules .

- Mitsunobu Reaction : It serves as an alternative to triphenylphosphine in the Mitsunobu reaction, facilitating the formation of amines and esters from alcohols and carboxylic acids .

- Perkow-type Reactions : TIP can be utilized to synthesize compounds containing polarized carbon-carbon double bonds, which are important intermediates in organic chemistry .

Synthesis of Phosphonohydrazines

This compound reacts with arylamines and isoamyl nitrite to produce phosphonohydrazines. This reaction is significant for developing compounds used in pharmaceuticals and agrochemicals .

Pharmaceutical Applications

In pharmaceutical chemistry, TIP is involved in the synthesis of various bioactive compounds. It has been utilized in the preparation of nucleoside analogs, which are crucial for antiviral and anticancer therapies .

Agrochemical Applications

TIP plays a role in the synthesis of pesticides and herbicides. Its reactivity allows for the modification of active ingredients, enhancing their efficacy and selectivity against pests .

Case Study 1: Olefin Metathesis

A study published in the Beilstein Journal of Organic Chemistry reported that this compound was effectively used as a ligand in ruthenium-catalyzed olefin metathesis reactions, demonstrating its utility in synthesizing complex cyclic structures from simple olefins .

Case Study 2: Phosphonohydrazine Synthesis

Research highlighted in Tetrahedron Letters showed that this compound could be employed to synthesize phosphonohydrazines from arylamines, indicating its potential applications in developing new pharmaceuticals with enhanced biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of triisopropyl phosphite involves its ability to act as a nucleophile, donating electron pairs to electrophilic centers. In the Perkow reaction, for example, this compound reacts with alkyl halides to form phosphonium salts, which then undergo rearrangement to form the final product. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

Structural and Physical Properties

Phosphites differ in alkyl/aryl substituents, influencing steric bulk, solubility, and volatility. Key examples include:

Key Observations :

- Volatility : Smaller alkyl groups (e.g., methyl, ethyl) increase boiling points at atmospheric pressure, while bulkier substituents (isopropyl, butyl) reduce volatility .

- Steric Effects : this compound’s isopropyl groups create significant steric hindrance, impacting reactivity in catalytic systems .

Reactivity and Catalytic Performance

Ligand Behavior in Olefin Metathesis

- This compound forms cis-Ru complexes with indenylidene pre-catalysts, exhibiting higher thermal stability and altered reactivity compared to trans-Ru complexes derived from smaller phosphites (e.g., triethyl) .

- Synergistic effects between this compound and L-type ligands improve catalyst longevity and substrate scope .

Polymer Stabilization

In vinyl chloride-based polymer composites:

- This compound offers intermediate steric bulk, enhancing transparency and thermal stability compared to bulkier triisodecyl or tridodecyl phosphites .

Environmental and Industrial Relevance

Biological Activity

Triisopropyl phosphite (TIP), with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol, is a colorless liquid classified as a phosphite ester. While its primary applications are in organic synthesis and polymer chemistry, recent studies have begun to explore its biological activity, particularly in the context of potential insecticidal properties and as a reagent in various chemical reactions. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is known for its high thermal stability and miscibility with most organic solvents, although it is insoluble in water. The compound exhibits slow hydrolysis in aqueous environments and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Reaction of phosphorus trichloride with isopropanol.

- Phosphorylation of alcohols using phosphorus oxychloride.

- Direct alkylation of phosphorous acid .

Insecticidal Properties

While specific biological activities of this compound are not extensively documented, its derivatives have been studied for potential insecticidal properties. Research indicates that compounds derived from TIP may exhibit significant biological effects, which could be harnessed for agricultural applications .

Antiviral Activity

A study involving the synthesis of phosphonic acids from this compound highlighted its potential in developing antiviral agents. For instance, polysubstituted pyrimidinylphosphonic acids synthesized via microwave-assisted reactions demonstrated weak to moderate activity against the influenza virus A (IC50 values ranging from 28 to 50 μM) . These findings suggest that TIP may serve as a precursor for developing biologically active compounds with antiviral properties.

Case Study: Cross-Coupling Reactions

This compound has been utilized in transition-metal-catalyzed C–P cross-coupling reactions, particularly in synthesizing novel aryl diphosphonate esters. This method has shown advantages over traditional approaches by reducing reaction time and improving yields without the need for solvents . The use of TIP in these reactions underscores its versatility as a reagent in organic synthesis.

Comparative Analysis

The following table compares this compound with other phosphites regarding their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₂₁O₃P | High boiling point (181 °C), less reactive byproducts |

| Triethyl phosphite | C₇H₁₅O₃P | More volatile; commonly used as an intermediate |

| Triphenyl phosphine | C₁₈H₁₅P | Solid at room temperature; used in various reactions |

| Dimethyl phosphite | C₆H₁₅O₃P | Less sterically hindered; used similarly |

| Di-tert-butyl phosphite | C₁₂H₂₅O₃P | Bulkier structure; stabilizes polymers |

This compound stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions .

Q & A

Q. Basic: What are the standard synthetic routes for triisopropyl phosphite, and how can purity be optimized?

This compound is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with isopropyl alcohol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The general reaction is:

Purity optimization involves distillation under reduced pressure (63–64°C at 11 mmHg) and recrystallization from anhydrous solvents . Purity ≥95% is achievable via GC-monitored distillation, with residual moisture controlled using molecular sieves .

Q. Basic: What precautions are critical for handling this compound in laboratory settings?

This compound is moisture-sensitive and hydrolyzes in aqueous environments, generating phosphorous acid and isopropyl alcohol. Key precautions include:

- Storage at −20°C in airtight, amber glass containers under inert gas (e.g., argon) .

- Use of anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (LD₅₀: 350–500 mg/kg) and skin irritation risks .

Q. Basic: How is this compound utilized in Mitsunobu reactions, and what advantages does it offer over triphenylphosphine?

In Mitsunobu reactions, this compound replaces triphenylphosphine (PPh₃) as a reducing agent, forming a soluble phosphite oxide byproduct that simplifies purification. For example, in nucleoside analog synthesis, this compound with diisopropyl azodicarboxylate (DIAD) enables efficient alcohol activation while avoiding cumbersome PPh₃ oxide removal . This substitution improves reaction scalability and reduces chromatographic steps .

Q. Advanced: What mechanistic role does this compound play in Ru-based olefin metathesis catalysts?

In Ru-indenylidene complexes (e.g., [RuCl₂(Ind)(PCy₃){P(OiPr)₃}]), this compound acts as a π-accepting ligand, stabilizing the cis-configuration of the metal center. This geometry enhances catalytic activity in ring-closing metathesis (RCM) by lowering steric hindrance and increasing thermal stability. Synergistic effects between phosphite and N-heterocyclic carbene (NHC) ligands improve substrate conversion rates, even for sterically hindered olefins .

Q. Advanced: How can researchers analyze degradation byproducts of this compound in environmental samples?

Degradation products like phosphorothioates (e.g., 0,0,0-triisopropyl-phosphorothioate, TIPS) formed via sulfur reactions can be identified using GC-MS with non-polar columns (e.g., DB-5). Full-scan GC-MS resolves isomers based on retention times and fragmentation patterns. For example, TIPS elutes at 12.3 min with characteristic m/z peaks at 209 (M⁺) and 153 (P(OiPr)₂⁺) . Quantification requires calibration with isotopically labeled standards to account for matrix effects .

Q. Advanced: What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

Variability arises from trace moisture or phosphorous acid impurities. Mitigation strategies include:

- Pre-treatment with activated molecular sieves (3Å) to adsorb residual water .

- Titration with Karl Fischer reagent to verify moisture content (<0.01% w/w) .

- NMR monitoring (³¹P) for phosphite-to-phosphate oxidation (δP = −15 ppm vs. δP = 0–5 ppm) .

Q. Advanced: How does this compound influence the stereochemical outcomes of Perkow-type reactions?

In Perkow reactions, this compound facilitates the formation of polarized carbon-carbon double bonds via nucleophilic attack on α-ketophosphonates. The bulky isopropyl groups sterically direct regioselectivity, favoring β-ketophosphonate intermediates. For example, in synthesizing vinylphosphonates, enantiomeric excess (ee) >90% is achieved using chiral auxiliaries, as confirmed by HPLC with chiral stationary phases .

Q. Advanced: What environmental persistence data exist for this compound, and how are ecotoxicological studies designed?

Persistence studies use OECD 301B biodegradation tests, showing <10% degradation in 28 days, indicating high environmental stability. Ecotoxicology protocols follow ISO 6341, with Daphnia magna 48-h EC₅₀ values of 2.8 mg/L. Analytical quality assurance includes:

- Triplicate sampling with field blanks to exclude contamination .

- LC-MS/MS quantification (LOQ = 0.1 µg/L) with isotope dilution (¹³C-labeled internal standards) .

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Density (25°C) | 0.844 g/mL | |

| Boiling Point | 63–64°C (11 mmHg) | |

| Refractive Index (n²⁰/D) | 1.411 | |

| LogP | 3.49 | |

| Water Solubility | Insoluble |

Properties

IUPAC Name |

tripropan-2-yl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCUXCOGGKFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044372 | |

| Record name | Tripropan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Phosphorous acid, tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisopropyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165 °F Open Cup; 73.9 °C Closed Cup | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9063 g/cu cm at 20 °C | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Triisopropyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

116-17-6 | |

| Record name | Triisopropyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropan-2-yl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ7QU4YQUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIISOPROPYL PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.